molecular formula C10H8ClNO3S B1517510 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride CAS No. 1086376-81-9

4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride

Cat. No.: B1517510
CAS No.: 1086376-81-9
M. Wt: 257.69 g/mol
InChI Key: HPSZYMHIXLWICC-UHFFFAOYSA-N
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Description

4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H8ClNO3S It is a sulfonyl chloride derivative that features an oxazole ring substituted with a methyl group at the 2-position and a benzenesulfonyl chloride moiety at the 4-position

Biochemical Analysis

Biochemical Properties

4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes and proteins, primarily through its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This compound has been shown to inhibit certain enzymes by modifying their active sites, thereby altering their catalytic activity. For instance, it can interact with serine proteases, leading to the formation of stable sulfonamide bonds that inhibit enzyme function. Additionally, 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride can react with amino groups on proteins, leading to the formation of sulfonamide linkages that can alter protein structure and function .

Cellular Effects

The effects of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride on cellular processes are diverse. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby affecting downstream signaling events. For example, it can inhibit kinases by covalently modifying their active sites, leading to altered phosphorylation states of various substrates. This, in turn, can impact gene expression and cellular metabolism. Additionally, 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride has been observed to induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of pro-apoptotic factors .

Molecular Mechanism

At the molecular level, 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites such as amino, hydroxyl, and thiol groups on proteins and enzymes. This modification can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, the oxazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can further influence the compound’s binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride can change over time due to its stability and degradation properties. This compound is generally stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of sulfonic acids and other degradation products. Long-term studies have shown that the compound’s activity can diminish over time due to hydrolysis, which can affect its efficacy in biochemical assays. Additionally, prolonged exposure to light and heat can accelerate its degradation .

Dosage Effects in Animal Models

The effects of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity due to the formation of reactive intermediates that can damage cellular components. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which toxicity increases significantly .

Metabolic Pathways

4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride is involved in several metabolic pathways, primarily through its interactions with enzymes involved in detoxification and metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites that are more easily excreted. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which can influence its cellular uptake and efflux. The compound’s distribution is also affected by its binding to plasma proteins, which can modulate its bioavailability and localization within tissues .

Subcellular Localization

The subcellular localization of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function. Targeting signals and post-translational modifications can direct the compound to these compartments, where it can interact with specific biomolecules and influence their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSZYMHIXLWICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-81-9
Record name 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
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4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
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4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
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4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
Reactant of Route 5
4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
Reactant of Route 6
4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride

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